Molecular Complexity and Fraction sp³ (Fsp³) Advantage Over Unsubstituted Cyclopropylmethanamine
(1-But-3-enylcyclopropyl)methanamine possesses a molecular weight of 125.21 Da and an estimated fraction of sp³-hybridized carbons (Fsp³) of 0.75 (6 of 8 carbons are sp³), which is substantially higher than the Fsp³ of 0.50 for the simplest analog cyclopropylmethanamine (CAS 2516-47-4, MW 71.12, 2 of 4 carbons sp³) [1]. In fragment-based drug discovery, higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and better clinical developability. The target compound also introduces one hydrogen-bond donor (the primary amine) and one hydrogen-bond acceptor, yielding a balanced HBD/HBA ratio of 1:1 compared to 1:0 for cyclopropylmethanamine . These computed properties, while predicted rather than experimentally determined for this specific compound, position it within the desirable 'lead-like' chemical space (MW ≤ 350, clogP ≤ 3, HBD ≤ 3) advocated by the Astex fragment guidelines.
| Evidence Dimension | Fraction sp³ (Fsp³) and Molecular Weight |
|---|---|
| Target Compound Data | Fsp³ = 0.75; MW = 125.21 Da; C8H15N; HBD = 1, HBA = 1 |
| Comparator Or Baseline | Cyclopropylmethanamine (CAS 2516-47-4): Fsp³ = 0.50; MW = 71.12 Da; C4H9N; HBD = 1, HBA = 1 |
| Quantified Difference | Fsp³ improvement of +0.25 (50% relative increase in sp³ character); MW increase of +54.09 Da (+76%) |
| Conditions | Computed from molecular formula; no experimental physicochemical measurements available for the target compound. |
Why This Matters
Higher Fsp³ is a validated predictor of clinical success; procurement decisions for fragment library design should favor scaffolds with Fsp³ > 0.45, and this compound exceeds that threshold by a wide margin.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. (Methodological basis for Fsp³ calculations). View Source
